3-Cyclopropoxy-N,N-dimethyl-5-(methylthio)pyridin-2-amine
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Overview
Description
3-Cyclopropoxy-N,N-dimethyl-5-(methylthio)pyridin-2-amine is an organic compound with the molecular formula C11H16N2OS This compound features a pyridine ring substituted with a cyclopropoxy group, a dimethylamino group, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-5-(methylthio)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Cyclopropoxy Group: This step involves the reaction of the pyridine derivative with a cyclopropyl halide under basic conditions to introduce the cyclopropoxy group.
Methylthio Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-N,N-dimethyl-5-(methylthio)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride.
Substitution: The cyclopropoxy and dimethylamino groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-N,N-dimethyl-5-(methylthio)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-5-(methylthio)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-N,N-dimethyl-5-(methylthio)aniline: Similar structure but with an aniline ring instead of a pyridine ring.
3-Cyclopropoxy-N,N-dimethyl-5-(methylthio)pyridin-4-amine: Similar structure but with the amino group at the 4-position instead of the 2-position.
Uniqueness
3-Cyclopropoxy-N,N-dimethyl-5-(methylthio)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H16N2OS |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,N-dimethyl-5-methylsulfanylpyridin-2-amine |
InChI |
InChI=1S/C11H16N2OS/c1-13(2)11-10(14-8-4-5-8)6-9(15-3)7-12-11/h6-8H,4-5H2,1-3H3 |
InChI Key |
QDSCSCUMWZGNAM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)SC)OC2CC2 |
Origin of Product |
United States |
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